(5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone
Description
Properties
IUPAC Name |
(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFOS/c1-11-2-5-13(19)10-15(11)18(21)17-9-8-16(22-17)12-3-6-14(20)7-4-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNLQVKYUASMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132832-75-7 | |
| Record name | (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)-2-thienyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132832757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-BROMO-2-METHYLPHENYL)(5-(4-FLUOROPHENYL)-2-THIENYL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WU245T9GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Formation of 5-Bromo-2-methylbenzoyl Chloride
In a typical procedure, 5-bromo-2-methylbenzoic acid is reacted with thionyl chloride (SOCl₂) in dichloromethane (DCM) under catalytic N,N-dimethylformamide (DMF). The reaction proceeds at 20–25°C, with SOCl₂ acting as both a chlorinating agent and solvent. Completion is monitored via thin-layer chromatography (TLC), yielding 5-bromo-2-methylbenzoyl chloride.
Coupling with 2-(4-Fluorophenyl)thiophene
The acid chloride is then reacted with 2-(4-fluorophenyl)thiophene in DCM using anhydrous AlCl₃. The reaction is initiated at 0–5°C to control exothermicity, followed by gradual warming to 25–30°C over 12 hours. Post-reaction, the mixture is quenched with ice water, and the organic layer is extracted, concentrated, and recrystallized from ethyl acetate/n-hexane to yield the pure product. This method achieves a 93.2% yield, attributed to the high electrophilicity of the acyl chloride and the robust catalytic activity of AlCl₃.
Titanium Tetrachloride as an Alternative Catalyst
Recent studies have explored titanium tetrachloride (TiCl₄) as a Lewis acid catalyst to mitigate handling challenges associated with AlCl₃. In this approach, 5-bromo-2-methylbenzoyl chloride is prepared similarly using SOCl₂ and DMF. The acyl chloride is then combined with 2-(4-fluorophenyl)thiophene in DCM, with TiCl₄ added dropwise at 0–10°C. After stirring for 3 hours, the product is isolated via aqueous workup and recrystallization, yielding 88%.
Advantages of TiCl₄
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Lower Hygroscopicity : TiCl₄ is less moisture-sensitive than AlCl₃, simplifying storage and handling.
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Reduced Side Reactions : TiCl₄’s moderate Lewis acidity minimizes over-acylation or polymerization of the thiophene ring.
Synthesis of 2-(4-Fluorophenyl)thiophene Precursors
The availability of 2-(4-fluorophenyl)thiophene is critical for large-scale production. Two primary routes are documented:
Nickel-Catalyzed Cross-Coupling
A mixture of 2-bromothiophene and p-bromofluorobenzene undergoes coupling using NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) as the catalyst. This method affords 2-(4-fluorophenyl)thiophene in 75–80% yield, with the nickel complex facilitating carbon-carbon bond formation.
Suzuki-Miyaura Coupling
An alternative route employs palladium catalysts to couple 2-thienylboronic acid with 4-fluorobromobenzene. While costlier, this method offers higher regioselectivity and is preferred for high-purity applications.
Comparative Analysis of Reaction Conditions
The table below summarizes key parameters and outcomes across different synthetic routes:
Characterization and Quality Control
Successful synthesis is confirmed via spectroscopic and chromatographic methods:
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IR Spectroscopy : Strong absorption at 1639 cm⁻¹ (C=O stretch).
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¹H NMR : Distinct signals at δ 7.67–7.61 (m, 2H, Ar-H), δ 7.57 (d, J = 2.2 Hz, 1H, thiophene-H), and δ 2.45 (s, 3H, CH₃).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Cross-Coupling Reactions: The thiophene ring can participate in cross-coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Targeted Protein Degradation
Recent studies have highlighted the role of compounds similar to (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone in targeted protein degradation. This mechanism is particularly relevant in cancer therapy, where such compounds can modulate the activity of proteins involved in tumor growth. For instance, the compound has been investigated for its ability to target cereblon (CRBN), a protein that mediates the degradation of specific transcription factors linked to multiple myeloma and other malignancies .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anti-proliferative properties against various cancer cell lines, including those from multiple myeloma and lymphomas. The mechanism involves the inhibition of key oncogenic pathways, leading to reduced cell proliferation and increased apoptosis .
Organic Photovoltaics
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its structure allows for effective charge transport and light absorption, which are critical for enhancing the efficiency of solar cells. Preliminary studies suggest that incorporating this compound into photovoltaic materials can improve their performance metrics significantly .
Synthesis and Experimental Studies
The synthesis of this compound has been documented with high yields under specific reaction conditions. For example, one method involved using borane in tetrahydrofuran at low temperatures, yielding a product with over 97% purity .
Case Studies
Mechanism of Action
The mechanism of action of (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, particularly in its role as an intermediate for Canagliflozin, involves the inhibition of the SGLT2 protein. This inhibition reduces glucose reabsorption in the kidneys, leading to increased glucose excretion and lower blood glucose levels in patients with type 2 diabetes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Intermediates
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS: 1030825-20-7)
- Structure : The reduced form of the target compound, where the ketone group is converted to a methylene bridge.
- Synthesis: Produced via borane-mediated reduction of the target methanone, achieving yields >95% .
- Key Differences :
(4-Fluorophenyl)(2-hydroxy-1H-benzimidazol-5-yl)methanone
- Structure : Substitutes the thiophene ring with a benzimidazole system and introduces a hydroxyl group.
- Key Differences :
Thiophene-Containing Methanones in Materials Science
Dibenzo[b,d]thiophen-2-yl(4-bromophenyl)methanone
- Structure : Incorporates a dibenzothiophene core instead of a simple thiophene.
- Properties : Exhibits dual phosphorescence (470 nm and 570 nm) due to mixed (n,π) and (π,π) transitions, enabled by heavy atom effects (bromine) .
- Applications : Used in organic light-emitting diodes (OLEDs), contrasting with the target compound’s pharmaceutical focus .
Triaryl Pyrazoline Derivatives
(3,4-Dimethoxyphenyl)(3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
- Structure : Adds a pyrazoline ring and methoxy substituents.
- Properties: Melting Point: 50–51°C, lower than typical crystalline methanones due to reduced symmetry. Bioactivity: Acts as a PI3Kγ inhibitor, demonstrating how heterocyclic additions modulate target specificity .
Comparative Data Table
Key Findings and Implications
Substituent Effects :
- Halogens : Bromine in the target compound enhances electrophilicity for nucleophilic substitutions, while fluorine improves metabolic stability .
- Thiophene vs. Benzene/Imidazole : Thiophene’s electron-rich nature facilitates π-π stacking in intermediates, whereas benzimidazole derivatives prioritize hydrogen bonding .
Synthetic Efficiency :
- The target compound’s borane-mediated reduction to 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene achieves near-quantitative yields, outperforming traditional methods .
Application-Driven Design: Structural analogues prioritize either pharmacological activity (e.g., PI3Kγ inhibition) or material properties (e.g., phosphorescence), highlighting the versatility of methanone scaffolds .
Biological Activity
The compound (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone , also known by its CAS number 1132832-75-7, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C18H12BrFOS
- Molecular Weight : 373.25 g/mol
- Structure : The compound features a bromo-substituted aromatic ring and a thiophene moiety, which are known to influence biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antibacterial Activity : Chalcone derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies show that related compounds can achieve minimum inhibitory concentrations (MICs) as low as 1–2 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound's structural features suggest potential antifungal activity. Chalcones have been reported to inhibit fungal cell wall synthesis, with MIC values reported around 3.90 µg/mL against Candida albicans .
- Anticancer Properties : There is growing evidence that thiophene-containing compounds exhibit anticancer activity. Studies have shown that similar structures can inhibit tumor growth in breast and lung cancer models .
- Anti-inflammatory Effects : The anti-inflammatory potential of chalcones has been documented, suggesting that this compound may modulate inflammatory pathways effectively .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Studies suggest that compounds with similar structures can disrupt bacterial membranes, leading to cell death. This effect is particularly pronounced against Gram-positive bacteria due to their thicker peptidoglycan layers .
- Inhibition of Enzymatic Pathways : Some chalcone derivatives inhibit key enzymes involved in cancer cell proliferation and survival, thereby inducing apoptosis in cancer cells .
Case Studies
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Antibacterial Evaluation :
A study evaluated the antibacterial efficacy of various chalcone derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited potent activity against MRSA strains, with MIC values significantly lower than traditional antibiotics . -
Anticancer Activity :
Research involving the synthesis and testing of thiophene-based compounds revealed that this compound analogs showed promising results in inhibiting the growth of leukemia cells in vitro. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Data Tables
Q & A
Q. What synthetic routes are recommended for (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, and what experimental conditions optimize yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Friedel-Crafts Acylation : React 5-bromo-2-methylbenzoyl chloride with a thiophene derivative (e.g., 2-bromothiophene) using AlCl₃ as a Lewis catalyst to form the ketone core .
Cross-Coupling : Attach the 4-fluorophenyl group via Suzuki-Miyaura coupling, using Pd(PPh₃)₄ as a catalyst and a boronic acid derivative under inert conditions (e.g., N₂ atmosphere, 80°C) .
Key Parameters :
- Catalyst loading (1–5 mol% Pd).
- Reaction time (12–24 hrs) and solvent choice (THF or DMF).
- Purification via column chromatography (hexane/ethyl acetate).
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm bond angles and dihedral distortions (e.g., C–Br bond length: ~1.89 Å; thiophene-phenyl torsion: ~15–25°) .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.3–7.6 ppm (aromatic protons), δ 2.4 ppm (methyl group).
- ¹³C NMR : Carbonyl carbon at ~195 ppm, thiophene carbons at 125–140 ppm .
- HPLC-MS : Confirm purity (>95%) and molecular ion peak (m/z ~385 [M+H]⁺).
Advanced Research Questions
Q. How do substituent variations (e.g., bromine, fluorine, methyl) influence bioactivity, and what computational tools validate these effects?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Computational Validation :
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., COX-2 or EGFR). Fluorophenyl groups enhance π-π stacking, while bromine increases electrophilicity .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity (e.g., electron-withdrawing groups lower LUMO energy) .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers or assay-specific biases (e.g., cell line differences).
- Experimental Replication :
- Standardize assay conditions (e.g., ATP concentration in kinase assays).
- Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Control for Degradation : Monitor compound stability via LC-MS over time, especially under biological assay conditions (pH 7.4, 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
